molecular formula C16H14N2O2 B10866119 N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide

Cat. No.: B10866119
M. Wt: 266.29 g/mol
InChI Key: HISVUQTYPRDQAQ-UHFFFAOYSA-N
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Description

4-acetamidophenylacetonitrile , has the chemical formula C₁₀H₁₀N₂O. Its structure consists of a benzene ring with an acetamide group (CONH₂) and a cyano group (CN) attached to it. The compound’s systematic name is derived from its substituents: the cyano group at the para position of the phenyl ring and the acetamide group at the ortho position. The melting point of N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide is 82°C, and it appears as a white to yellow solid .

Preparation Methods

Synthetic Routes: The synthesis of N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide involves several steps. Here’s a common synthetic route:

Industrial Production: this compound is not produced on a large scale industrially. it serves as an intermediate in the synthesis of various compounds.

Chemical Reactions Analysis

Reactions:

    Hydrolysis: The hydrolysis step during synthesis involves breaking the nitrile bond (CN) to form the amide group (CONH₂).

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the acetamide group.

    Reduction: Reduction of the nitrile group to an amine is possible.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Substitution: Alkali metal hydroxides (e.g., NaOH) or strong acids (e.g., HCl).

    Reduction: Hydrogen gas (H₂) with a catalyst (e.g., Raney nickel).

Major Products: The major product is N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide itself.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide finds applications in:

    Medicinal Chemistry: As a building block for designing pharmaceutical compounds.

    Organic Synthesis: Used in the synthesis of other complex molecules.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may act as a precursor, modulator, or inhibitor of certain pathways or enzymes.

Comparison with Similar Compounds

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide is unique due to its combination of an acetamide group and a cyano group. Similar compounds include:

    (1R,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide: (CAS#: 1187627-98-0) .

  • Other nitrile-containing compounds in the same chemical space.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide

InChI

InChI=1S/C16H14N2O2/c1-20-15-4-2-3-13(11-15)16(19)18-14-7-5-12(6-8-14)9-10-17/h2-8,11H,9H2,1H3,(H,18,19)

InChI Key

HISVUQTYPRDQAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N

Origin of Product

United States

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